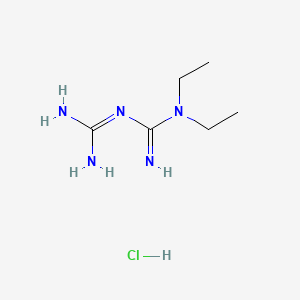
N,N-Diethyl-Imidodicarbonimidic diamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-Imidodicarbonimidic diamide hydrochloride is a chemical compound with the molecular formula C6H14ClN5. It is a derivative of guanidine, characterized by the presence of diethyl groups attached to the imidodicarbonimidic diamide core. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-Imidodicarbonimidic diamide hydrochloride typically involves the reaction of diethylamine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-Imidodicarbonimidic diamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
N,N-Diethyl-Imidodicarbonimidic diamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N,N-Diethyl-Imidodicarbonimidic diamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N,N-Diethyl-Imidodicarbonimidic diamide hydrochloride can be compared with other similar compounds, such as:
N,N-Dimethyl-Imidodicarbonimidic diamide hydrochloride: This compound has methyl groups instead of ethyl groups, leading to differences in reactivity and applications.
N,N-Diethylguanidine hydrochloride: Similar in structure but lacks the imidodicarbonimidic diamide core, resulting in different chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C6H16ClN5 |
|---|---|
Molecular Weight |
193.68 g/mol |
IUPAC Name |
3-(diaminomethylidene)-1,1-diethylguanidine;hydrochloride |
InChI |
InChI=1S/C6H15N5.ClH/c1-3-11(4-2)6(9)10-5(7)8;/h3-4H2,1-2H3,(H5,7,8,9,10);1H |
InChI Key |
JYKBILLHHLJTRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=N)N=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















